Tauroursodeoxycholic acid Tauroursodeoxycholic acid Tauroursodeoxycholic acid is a bile acid taurine conjugate derived from ursoodeoxycholic acid. It has a role as a human metabolite, an anti-inflammatory agent, a neuroprotective agent, an apoptosis inhibitor, a cardioprotective agent and a bone density conservation agent. It is functionally related to an ursodeoxycholic acid. It is a conjugate acid of a tauroursodeoxycholate.
Tauroursodeoxycholic acid, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration. It is a taurine conjugate of [ursodeoxycholic acid] with comparable therapeutic efficacy and safety, but a much higher hydrophilicity. Normally, hydrophilic bile acids regulates hydrophobic bile acids and their cytotoxic effects. Tauroursodeoxycholic acid can reduce the absorption of cholesterol in the small intestine, thereby reducing the body's intake of dietary cholesterol and the body cholesterol content. Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones as a bile acid derivative. Due to a range of its molecular properties - namely its anti-apoptotic effects - tauroursodeoxycholic acid has been examined in inflammatory metabolic diseases and neurodegenerative diseases.
Tauroursodeoxycholic acid is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 14605-22-2
VCID: VC21346540
InChI: InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
SMILES: CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula: C26H45NO6S
Molecular Weight: 499.7 g/mol

Tauroursodeoxycholic acid

CAS No.: 14605-22-2

Cat. No.: VC21346540

Molecular Formula: C26H45NO6S

Molecular Weight: 499.7 g/mol

* For research use only. Not for human or veterinary use.

Tauroursodeoxycholic acid - 14605-22-2

CAS No. 14605-22-2
Molecular Formula C26H45NO6S
Molecular Weight 499.7 g/mol
IUPAC Name 2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Standard InChI InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
Standard InChI Key BHTRKEVKTKCXOH-VSHSPWMTSA-N
Isomeric SMILES C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C
SMILES CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Tauroursodeoxycholic acid, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid produced in humans at a low concentration. It is the taurine conjugate of ursodeoxycholic acid, with comparable therapeutic efficacy and safety but higher hydrophilicity . This compound has been extensively studied for its therapeutic potential in various conditions, including gallstones, neurodegenerative diseases, and inflammatory bowel diseases.

Mechanism of Action

Tauroursodeoxycholic acid exhibits anti-apoptotic and anti-inflammatory properties by inhibiting cell apoptosis through the mitochondrial pathway. It reduces oxygen-radical production, ameliorates endoplasmic reticulum (ER) stress, and stabilizes the unfolded protein response . Additionally, it inhibits cytochrome c release, caspase activation, DNA and nuclear fragmentation, and p53 transactivation .

Neurodegenerative Diseases

Tauroursodeoxycholic acid has shown therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). It crosses the blood-brain barrier and has been demonstrated to reduce glial activation and neuronal loss in animal models .

DiseaseTherapeutic Effects
Alzheimer's DiseaseReduces Aβ deposits, improves memory deficits
Parkinson's DiseaseInhibits pathological changes
ALSPotential neuroprotective effects

Inflammatory Bowel Diseases

Tauroursodeoxycholic acid has been investigated for its role in reducing ER stress in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. Preliminary clinical trials indicate that it is safe and well-tolerated, with potential to decrease inflammation in IBD patients .

Heart Diseases

Research suggests that tauroursodeoxycholic acid may alleviate cardiac apoptosis and fibrosis by reducing ER stress and modulating mitochondrial genes involved in fatty acid metabolism .

Gallstones

Tauroursodeoxycholic acid is used in some countries to treat and prevent gallstones by reducing cholesterol absorption in the small intestine and altering bile composition .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator